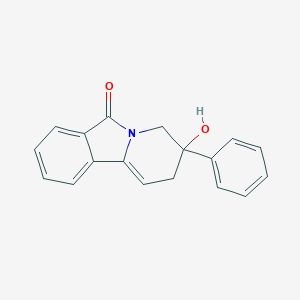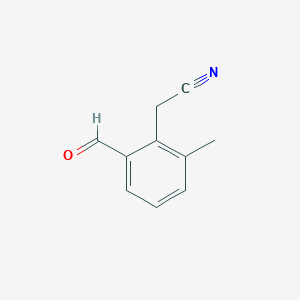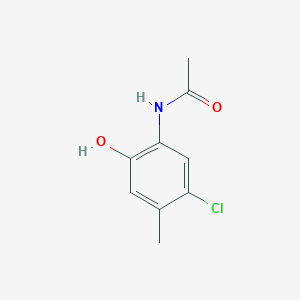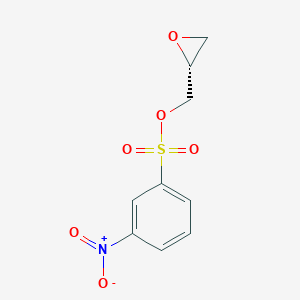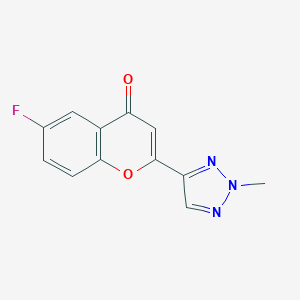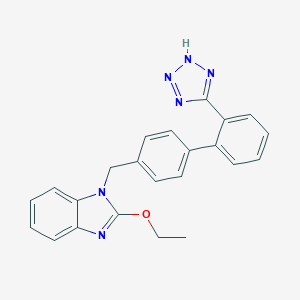
7-H-Etbmb
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-H-Etbmb is a synthetic compound that belongs to the family of cannabinoids. It is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of marijuana. 7-H-Etbmb is a relatively new compound, and its synthesis method was first reported in 2014. Since then, it has been the subject of several scientific studies, which have investigated its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 7-H-Etbmb involves its binding to the CB1 receptor, which is a G protein-coupled receptor. When 7-H-Etbmb binds to the receptor, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of marijuana, including euphoria, relaxation, and altered perception.
Effets Biochimiques Et Physiologiques
7-H-Etbmb has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can modulate the release of neurotransmitters such as dopamine and acetylcholine. In animal studies, it has been shown to have analgesic effects, reducing pain perception in response to noxious stimuli. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-H-Etbmb in lab experiments is its potency and selectivity for the CB1 receptor. This makes it a valuable tool for investigating the function of the receptor and its role in various physiological processes. However, one of the limitations of using 7-H-Etbmb is its potential for off-target effects. As a synthetic compound, it may interact with other receptors or signaling pathways, leading to unintended effects.
Orientations Futures
There are several future directions for research on 7-H-Etbmb. One area of interest is its potential as a therapeutic agent for various conditions. Its analgesic and anxiolytic effects suggest that it may be useful for treating pain and anxiety disorders. Another area of interest is its potential as a tool for studying the endocannabinoid system, which is involved in several physiological processes. Further research is needed to fully understand the potential applications of 7-H-Etbmb in these areas.
Méthodes De Synthèse
The synthesis of 7-H-Etbmb involves the reaction of a precursor compound with a reagent in the presence of a catalyst. The precursor compound used is 7-hydroxy-1-tetralone, which is converted into 7-methoxy-1-tetralone by treatment with methanol and sulfuric acid. The 7-methoxy-1-tetralone is then reacted with 2-bromoethylamine hydrobromide in the presence of potassium carbonate and copper(I) iodide as a catalyst to yield 7-H-Etbmb.
Applications De Recherche Scientifique
7-H-Etbmb has been studied extensively for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a tool for investigating the CB1 receptor. The CB1 receptor is involved in several physiological processes, including pain perception, appetite regulation, and memory formation. 7-H-Etbmb has been shown to be a potent and selective agonist of the CB1 receptor, making it a valuable tool for studying the receptor's function.
Propriétés
Numéro CAS |
154301-47-0 |
|---|---|
Nom du produit |
7-H-Etbmb |
Formule moléculaire |
C23H20N6O |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
2-ethoxy-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole |
InChI |
InChI=1S/C23H20N6O/c1-2-30-23-24-20-9-5-6-10-21(20)29(23)15-16-11-13-17(14-12-16)18-7-3-4-8-19(18)22-25-27-28-26-22/h3-14H,2,15H2,1H3,(H,25,26,27,28) |
Clé InChI |
IDAVGKCQCDLMJO-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES canonique |
CCOC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Autres numéros CAS |
154301-47-0 |
Synonymes |
2-ethoxy-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)benzimidazole 7-H-ETBMB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate](/img/structure/B138793.png)
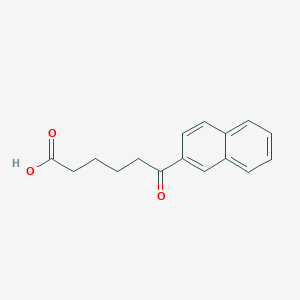
![Ethyl (2E)-[4-hydroxy-1-(triphenylmethyl)piperidin-3-ylidene]acetate](/img/structure/B138796.png)
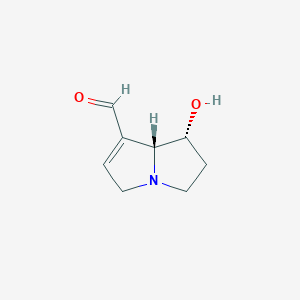
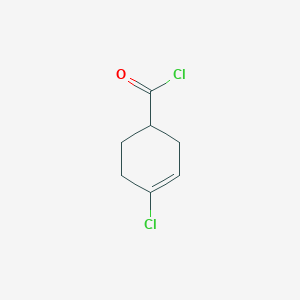
![(2E)-2-[4-Oxo-1-trityl-3-piperidinylidene]acetic Acid Ethyl Ester](/img/structure/B138799.png)
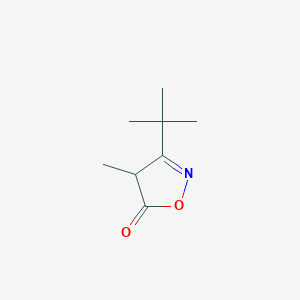
![(S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide](/img/structure/B138802.png)
